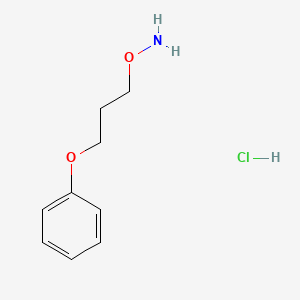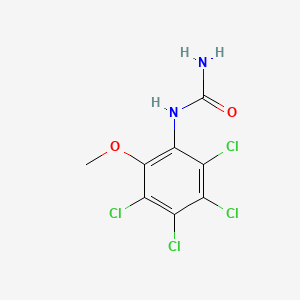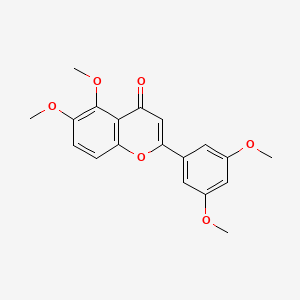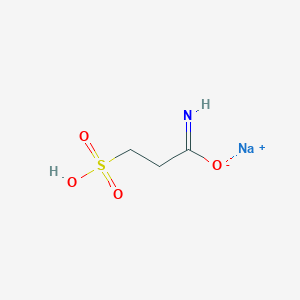![molecular formula C21H12N2O6SSr B579338 strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 15792-20-8](/img/structure/B579338.png)
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and indicator in various chemical processes. The compound is characterized by its azo group, which is responsible for its color, and its strontium salt form, which enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This involves treating the compound with sodium nitrite in an acidic medium, usually hydrochloric acid, to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium, typically using sodium hydroxide. This results in the formation of the azo dye.
Formation of Strontium Salt: The final step involves the addition of strontium chloride to the azo dye solution, resulting in the precipitation of the strontium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can result in the formation of corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and complexometric indicator in titrations.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.
Industry: Utilized as a dye in textile and paper industries, providing vibrant and stable colors.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different pH levels or redox conditions. This property makes it an effective indicator in various chemical processes. The strontium ion enhances the solubility and stability of the compound, allowing it to function effectively in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-: Similar in structure but with different substituents, affecting its color and solubility.
2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-hydroxyphenyl)azo-: Lacks the sulfonic acid group, resulting in different solubility and stability properties.
Uniqueness
The presence of the sulfonic acid group and the strontium salt form makes strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate unique. These features enhance its solubility, stability, and color properties, making it particularly useful in applications requiring these characteristics.
Propiedades
Número CAS |
15792-20-8 |
|---|---|
Fórmula molecular |
C21H12N2O6SSr |
Peso molecular |
508.015 |
Nombre IUPAC |
strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H14N2O6S.Sr/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 |
Clave InChI |
OEQPSFXXSPIXEG-XHMOQMQQSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-4,11b-dimethoxy-11-methyl-3aH-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B579255.png)
![N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide](/img/structure/B579257.png)

![[(Z)-[(E)-4-(2-methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B579260.png)
![Cyclopentaneethanol, 2-[2-(dimethylamino)ethyl]- (8CI)](/img/new.no-structure.jpg)

![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)




![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)

